molecular formula C21H24N4O4 B3310681 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946220-31-1

2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3310681
CAS No.: 946220-31-1
M. Wt: 396.4 g/mol
InChI Key: YQCKMVSCMSLLJF-UHFFFAOYSA-N
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Description

2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic small molecule provided for research purposes. This compound features a pyrido[2,3-d]pyrimidinedione core, a structure motif of significant interest in medicinal chemistry due to its diverse biological activities. The specific mechanism of action, molecular targets, and primary research applications for this analog are currently undetermined and require further investigation. Potential research avenues could include exploring its role as a building block in chemical synthesis, a potential inhibitor in kinase or enzyme studies, or a candidate in high-throughput screening campaigns. Researchers are encouraged to consult the product data sheet for detailed handling and safety information. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-11-7-12(2)17(13(3)8-11)23-15(26)10-25-20(27)16-18(29-6)14(4)9-22-19(16)24(5)21(25)28/h7-9H,10H2,1-6H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCKMVSCMSLLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The starting materials often include substituted pyrimidines and acetamides. The reaction conditions usually require the use of organic solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and halogenating agents like bromine (Br₂). The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives from the literature, focusing on core scaffolds, substituents, physicochemical properties, and spectroscopic characteristics.

Core Structure and Substituent Variations

Compound Name (Reference) Core Structure Key Substituents
Target Compound Pyrido[2,3-d]pyrimidine 5-methoxy, 1,6-dimethyl, N-(2,4,6-trimethylphenyl)acetamide
N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidine 7-methyl, 2-phenylamino, acetylated NH
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Simple pyrimidine 4-methyl-6-oxo, thioether linkage, 2,3-dichlorophenyl acetamide
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidine 5-phenyl, phenoxy linkage to acetamide

Key Observations :

  • The pyrido[2,3-d]pyrimidine core in the target compound is more complex than thieno[2,3-d]pyrimidine or simple pyrimidine scaffolds in analogs. This fused system may enhance planarity and π-π stacking interactions in biological targets .
  • The 2,4,6-trimethylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like dichlorophenyl or phenoxy groups in analogs .

Physicochemical Properties

Compound Name (Reference) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups (IR Peaks, cm⁻¹)
Target Compound Not reported ~453.5 (estimated) C=O (1730, 1690), NH (3390)
Compound 143–145 369.44 C=O (1730, 1690), NH (3390), CH₃ (2910)
Compound 230 344.21 C=O (1690), NH (12.50 ppm in ¹H-NMR), Cl substituents
Compound 190–191 362.0 C=O (1690–1730), NH (9.92 ppm in ¹H-NMR)

Key Observations :

  • Melting points vary significantly with substituents. The dichlorophenyl analog has the highest melting point (230°C), likely due to strong intermolecular halogen bonding.
  • IR spectra consistently show C=O stretches near 1690–1730 cm⁻¹ and NH stretches around 3300–3400 cm⁻¹ across all compounds, confirming acetamide functionality .

Spectroscopic Data Comparison

¹H-NMR Highlights:
  • Target Compound : Anticipated peaks for 2,4,6-trimethylphenyl (δ ~2.10–2.50 ppm for CH₃) and pyrido[2,3-d]pyrimidine protons (δ ~5.0–8.0 ppm).
  • Compound : δ 2.10 (COCH₃), 2.50 (NCH₃), and aromatic protons at δ 7.37–7.47 .
  • Compound : Distinct NH signals at δ 12.50 (pyrimidine NH) and δ 10.10 (acetamide NH) .
  • Compound : Aromatic protons at δ 7.28–7.62 and pyrimidine proton at δ 8.6 .

Key Insight : The target compound’s trimethylphenyl group would produce upfield-shifted CH₃ signals, differentiating it from analogs with electron-withdrawing substituents (e.g., Cl in ).

Biological Activity

The compound 2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 946220-35-5) is a member of the pyrido[2,3-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyrido[2,3-d]pyrimidine core.
  • An N-(2,4,6-trimethylphenyl) acetamide substituent.

The molecular formula is C21H24N4O4C_{21}H_{24}N_{4}O_{4} and it has a molecular weight of 384.44 g/mol. Its structural uniqueness allows for specific interactions with biological targets.

The mechanism of action of this compound is primarily linked to its ability to inhibit specific enzymes or receptors involved in tumor growth and proliferation. The compound's structure enables it to bind with high affinity to these targets, modulating their activity and potentially leading to therapeutic effects against cancer cells.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of various pyrido[2,3-d]pyrimidine derivatives. For instance:

  • In vitro assays have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as NCI-H1975 and A549. The IC50 values reported for related compounds range from 0.297 μM to >50 μM depending on structural modifications .
CompoundCell LineIC50 (μM)
B1H197513
B8A5490.440
B9H1975<0.297

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on EGFR (Epidermal Growth Factor Receptor) kinase activity:

  • The EGFR L858R/T790M mutation is associated with resistance to first-line therapies in non-small cell lung cancer (NSCLC). Compounds derived from this family have shown promising results in inhibiting this mutated form of EGFR .

Case Studies

A notable study synthesized several derivatives of pyrido[2,3-d]pyrimidines and assessed their biological activities:

  • Synthesis and Evaluation : A series of compounds were synthesized and tested against the MDA-MB-231 breast cancer cell line. The most potent compound exhibited an IC50 value of 27.6 μM .
  • Structure-Activity Relationship (SAR) : The study established that electron-withdrawing groups on the aromatic ring significantly enhance cytotoxic activity compared to electron-donating groups .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with condensation of pyrido[2,3-d]pyrimidine precursors and functionalization of the acetamide moiety. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
  • Temperature control : Reflux conditions (80–120°C) are critical for cyclization steps to avoid side products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) while maintaining yields >75% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity .

Example Synthesis Protocol :

StepReagents/ConditionsYield
CyclizationPyrido[2,3-d]pyrimidine core + acetyl chloride, DMF, 100°C, 12 hrs68%
Acetamide coupling2,4,6-Trimethylphenylamine, EDC/HOBt, CH₂Cl₂, RT, 6 hrs82%

Q. Which characterization techniques are essential for validating structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm; pyrimidine carbonyl carbons at δ 160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₈N₄O₄: 452.21; observed: 452.19) .
  • HPLC-PDA : Purity >95% with retention time consistency (e.g., C18 column, 70:30 acetonitrile/water, 1.0 mL/min) .

Q. How can initial biological activity screening be designed for this compound?

  • Target selection : Prioritize enzymes/receptors linked to pyrido[2,3-d]pyrimidine bioactivity (e.g., kinases, topoisomerases) .
  • Assay types :
  • In vitro enzyme inhibition (IC₅₀ determination via fluorescence/quenching assays) .
  • Cytotoxicity screening (MTT assay on cancer cell lines, e.g., HeLa, MCF-7) .
    • Positive controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity; staurosporine for kinase inhibition) .

Advanced Research Questions

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; binding affinity < -8.0 kcal/mol suggests high potency) .
  • QSAR modeling : Employ Gaussian or Schrödinger Suite to correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity .
  • Reaction path analysis : ICReDD’s quantum chemical calculations optimize synthetic pathways and predict regioselectivity .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

  • Case example : A chloro-substituted analog shows 10-fold higher cytotoxicity than the methoxy variant.
  • Methodology :

Solubility assessment : Measure logP values (e.g., chloro analog logP = 3.2 vs. methoxy logP = 2.1) to rule out bioavailability differences .

Metabolic stability : Conduct microsomal assays (e.g., t₁/₂ > 60 mins indicates favorable pharmacokinetics) .

Target engagement : Use SPR (surface plasmon resonance) to compare binding kinetics (e.g., KD < 1 µM confirms direct interaction) .

Q. What strategies mitigate degradation during long-term stability studies?

  • Stress testing : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
  • Degradation pathways :
  • Hydrolysis: Monitor by LC-MS (e.g., cleavage of acetamide bond at pH < 3).
  • Oxidation: Add antioxidants (e.g., 0.1% BHT) to formulations .
    • Stabilizers : Cyclodextrin inclusion complexes improve aqueous solubility and reduce degradation by 40% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2,4,6-trimethylphenyl)acetamide

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